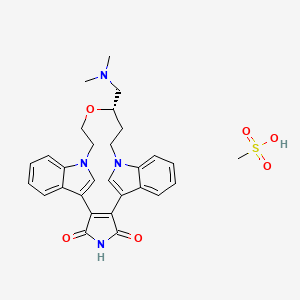

Ruboxistaurin mesylate

Description

Properties

IUPAC Name |

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3.CH4O3S/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4)/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHQBKLTAVUXFF-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172762 | |

| Record name | Ruboxistaurin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192050-59-2 | |

| Record name | Ruboxistaurin mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192050592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruboxistaurin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUBOXISTAURIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V860VW8AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ruboxistaurin Mesylate in Diabetic Retinopathy: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic retinopathy (DR) remains a leading cause of vision loss in working-age adults. Its complex pathophysiology, driven by chronic hyperglycemia, presents a significant challenge for therapeutic intervention. Ruboxistaurin mesylate, a selective inhibitor of protein kinase C beta (PKC-β), emerged as a targeted therapy aimed at mitigating the downstream cellular consequences of diabetic microvascular damage in the retina. This technical guide provides an in-depth exploration of the mechanism of action of ruboxistaurin in diabetic retinopathy, supported by quantitative data from key clinical trials, detailed experimental protocols from preclinical research, and visualizations of the core signaling pathways.

Introduction: The Role of PKC-β in Diabetic Retinopathy

Chronic hyperglycemia in diabetes leads to an accumulation of diacylglycerol (DAG), a key intracellular signaling molecule.[1] This, in turn, activates various isoforms of protein kinase C (PKC). The β-isoform of PKC (PKC-β) has been identified as a critical mediator in the pathogenesis of diabetic microvascular complications, including retinopathy.[2][3] Overactivation of PKC-β in the retinal vasculature triggers a cascade of events leading to the hallmark features of DR: increased vascular permeability, altered retinal blood flow, and pathological neovascularization.[2][4]

This compound is a potent and selective inhibitor of PKC-β, acting as a competitive inhibitor at the ATP-binding site of the enzyme.[5] Its targeted action on this key signaling node makes it a subject of significant interest in the development of therapies for diabetic retinopathy.

Core Mechanism of Action: Inhibition of the PKC-β Signaling Cascade

The therapeutic effects of ruboxistaurin in diabetic retinopathy are primarily attributed to its inhibition of the PKC-β signaling pathway. This inhibition interrupts a cascade of downstream events that contribute to retinal damage.

Attenuation of VEGF Signaling and Neovascularization

Vascular Endothelial Growth Factor (VEGF) is a pivotal cytokine in the development of proliferative diabetic retinopathy and macular edema.[6] PKC-β activation is intrinsically linked to VEGF signaling.[6] Ruboxistaurin, by inhibiting PKC-β, disrupts this connection in several ways:

-

Downregulation of VEGF Expression: PKC-β activation can lead to an increase in VEGF gene expression. By inhibiting PKC-β, ruboxistaurin can help to normalize VEGF levels in the retina.[5]

-

Inhibition of VEGF-Mediated Endothelial Cell Proliferation and Migration: Even in the presence of elevated VEGF, ruboxistaurin can block its downstream effects. It achieves this by suppressing the VEGF-induced phosphorylation of key signaling molecules, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Akt (also known as Protein Kinase B).[7] The inhibition of these pathways curtails the proliferation and migration of retinal endothelial cells, which are essential processes for neovascularization.[7]

Reduction of Vascular Permeability and Macular Edema

Increased vascular permeability is a critical factor in the development of diabetic macular edema (DME), a major cause of vision loss in patients with DR. PKC-β activation contributes to the breakdown of the blood-retinal barrier (BRB). Ruboxistaurin has been shown to counteract this by:

-

Suppressing VEGF-Induced Permeability: As a potent vascular permeability factor, VEGF's effects are mediated in part through PKC-β.[2] By inhibiting this pathway, ruboxistaurin helps to maintain the integrity of the BRB and reduce fluid leakage into the macula.

-

Improving Retinal Hemodynamics: Studies have demonstrated that ruboxistaurin can ameliorate diabetes-induced abnormalities in retinal blood flow and circulation time.[6]

Inhibition of Leukocyte Adhesion

Inflammation plays a significant role in the early stages of diabetic retinopathy. Increased adhesion of leukocytes to the retinal vasculature (leukostasis) contributes to capillary occlusion and vascular damage. PKC-β activation is implicated in the upregulation of adhesion molecules on both leukocytes and endothelial cells.[4] Preclinical studies have shown that ruboxistaurin can decrease leukocyte adhesion in the retinal microcirculation of diabetic animal models, suggesting an anti-inflammatory component to its mechanism of action.[4][6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions involved, the following diagrams have been generated using Graphviz (DOT language).

Ruboxistaurin's Mechanism of Action in Diabetic Retinopathy

Caption: Ruboxistaurin's inhibition of PKC-β.

VEGF Signaling Pathway Inhibition by Ruboxistaurin

Caption: VEGF signaling inhibition pathway.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow.

Quantitative Data from Clinical Trials

The efficacy of ruboxistaurin has been evaluated in several large-scale, randomized, double-masked, placebo-controlled clinical trials. The most notable of these are the Protein Kinase C Diabetic Retinopathy Studies (PKC-DRS and PKC-DRS2) and the PKC-Diabetic Macular Edema Study (PKC-DMES).

Table 1: Efficacy of Ruboxistaurin (32 mg/day) on Vision Loss in Patients with Diabetic Retinopathy (PKC-DRS2)

| Outcome Measure | Ruboxistaurin (n=345) | Placebo (n=340) | Risk Reduction | P-value |

| Sustained Moderate Vision Loss (≥15-letter loss for ≥6 months) | 5.5% | 9.1% | 40% | 0.034[4] |

| ≥15-letter Vision Gain (Baseline to Endpoint) | 4.9% | 2.4% | - | 0.027[1] |

| ≥15-letter Vision Loss (Baseline to Endpoint) | 6.7% | 9.9% | - | 0.044[1] |

| Mean Change in Visual Acuity (letters) | -0.8 | -2.6 | - | 0.012[1] |

Table 2: Efficacy of Ruboxistaurin (32 mg/day) in Patients with Diabetic Macular Edema (PKC-DMES)

| Outcome Measure | Ruboxistaurin | Placebo | Hazard Ratio (95% CI) | P-value |

| Progression to Sight-Threatening DME | Reduced Progression | - | 0.66 (0.47-0.93) | 0.02[3][8] |

| Progression of DME to Center of Macula (in eyes with DME >500 µm from center at baseline) | 20% | 31% | - | -[5] |

Table 3: Combined Analysis of PKC-DRS and PKC-DRS2 Trials

| Outcome Measure | Ruboxistaurin (n=412) | Placebo (n=401) | Risk Reduction | P-value |

| Sustained Moderate Vision Loss | 6.1% | 10.2% | 41% | 0.011[9] |

| ≥15-letter Vision Gain | 4.7% | 2.4% | - | 0.021[9] |

| ≥15-letter Vision Loss | 7.4% | 11.4% | - | 0.012[9] |

| Requirement for Initial Focal/Grid Photocoagulation (in eyes without it at baseline) | 26.7% | 35.6% | - | 0.008[9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of ruboxistaurin and similar compounds.

Oxygen-Induced Retinopathy (OIR) in Mice for Neovascularization Assessment

-

Objective: To create a model of proliferative retinopathy to assess the anti-angiogenic effects of a compound.

-

Methodology:

-

On postnatal day 7 (P7), C57BL/6J mouse pups and their nursing dam are placed in a hyperoxic chamber with 75% oxygen.[2][3]

-

The hyperoxic exposure is maintained for 5 days, until P12. This leads to vaso-obliteration in the central retina.[10]

-

On P12, the mice are returned to normoxic (room air) conditions. The resulting relative hypoxia in the avascular retina stimulates neovascularization.[2][10]

-

The compound of interest (e.g., ruboxistaurin) or vehicle is administered during the normoxic phase (P12-P17).

-

On P17, the mice are euthanized, and their eyes are enucleated.

-

The retinas are dissected, flat-mounted, and stained with a fluorescent vascular marker (e.g., isolectin B4).

-

The extent of neovascularization is quantified by imaging the retinal flat mounts and measuring the area of neovascular tufts.[11]

-

Streptozotocin (STZ)-Induced Diabetic Rat Model for Leukostasis and Vascular Permeability

-

Objective: To induce a diabetic state in rats that mimics many of the retinal changes seen in human diabetic retinopathy, including increased leukocyte adhesion and vascular permeability.

-

Methodology:

-

Adult male Long-Evans or Sprague-Dawley rats are fasted overnight.[1]

-

A single intraperitoneal injection of streptozotocin (STZ), typically 50-65 mg/kg body weight, dissolved in a citrate buffer, is administered to induce diabetes.[1][12] Control animals receive an injection of the citrate buffer alone.

-

Hyperglycemia is confirmed 24-48 hours post-injection by measuring blood glucose levels. Animals with blood glucose levels above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.[1]

-

For Leukostasis Measurement:

-

After a period of diabetes (e.g., 1-3 weeks), leukocytes are labeled in vivo by intravenous injection of a fluorescent dye such as acridine orange.

-

The retinal microcirculation is visualized using a scanning laser ophthalmoscope, and the number of static leukocytes in a defined area of the retina is counted.[12]

-

-

For Vascular Permeability Measurement (Vitreous Fluorophotometry):

-

A baseline scan of the vitreous is performed.

-

A sterile solution of sodium fluorescein (e.g., 7 mg/kg) is injected intravenously.[6]

-

After a set time (e.g., 60 minutes), the amount of fluorescein that has leaked into the vitreous is measured using a specialized fluorophotometer.[13] This provides a quantitative measure of blood-retinal barrier breakdown.

-

-

In Vitro Endothelial Cell Proliferation and Migration Assays

-

Objective: To assess the direct effects of a compound on the proliferation and migration of endothelial cells, which are key processes in angiogenesis.

-

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

-

Proliferation Assay (e.g., MTS Assay):

-

HUVECs are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with the test compound (e.g., ruboxistaurin) at various concentrations in the presence or absence of a pro-angiogenic stimulus like VEGF.

-

After a defined incubation period (e.g., 72 hours), a tetrazolium salt solution (MTS) is added to the wells.

-

Mitochondrial dehydrogenases in viable cells convert the MTS to a formazan product, which can be quantified by measuring the absorbance at a specific wavelength. The absorbance is directly proportional to the number of viable cells.[14]

-

-

Migration Assay (e.g., Transwell Assay):

-

A two-chamber system (Transwell) with a porous membrane separating the chambers is used.

-

HUVECs, pre-treated with the test compound or vehicle, are seeded in the upper chamber in a low-serum medium.

-

The lower chamber contains a chemoattractant, such as VEGF or serum-containing medium.

-

After an incubation period (e.g., 24 hours), the non-migrated cells on the upper surface of the membrane are removed.

-

The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope.[15]

-

-

Conclusion

This compound represents a targeted therapeutic approach for diabetic retinopathy, focusing on the inhibition of PKC-β, a key enzyme in the hyperglycemic-induced pathological cascade. Its mechanism of action involves the attenuation of VEGF signaling, leading to reduced neovascularization and vascular permeability, as well as the inhibition of leukocyte adhesion, suggesting an anti-inflammatory effect. While clinical trials have demonstrated a modest but significant benefit in reducing vision loss, particularly in patients with diabetic macular edema, the complete prevention of retinopathy progression remains a challenge. The in-depth understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for the continued development of targeted therapies for this complex and debilitating disease. Further research into the broader downstream effects of PKC-β inhibition and the interplay with other signaling pathways will be crucial for optimizing therapeutic strategies for diabetic retinopathy.

References

- 1. Prevention of leukostasis and vascular leakage in streptozotocin-induced diabetic retinopathy via intercellular adhesion molecule-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploration of Oxygen-Induced Retinopathy Model to Discover New Therapeutic Drug Targets in Retinopathies [frontiersin.org]

- 4. Kinetic vitreous fluorophotometry in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitreous fluorophotometry in three models of experimental diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of vitreous fluorophotometry to distinguish between diabetics with and without observable retinopathy: effect of vitreous abnormalities on the measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vitreous fluorophotometry in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxygen-Induced Retinopathy - Experimentica [experimentica.com]

- 12. Effective and selective prevention of retinal leukostasis in streptozotocin-induced diabetic rats using gliclazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vitreous fluorophotometry in patients with no or minimal diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2019-1175 [excli.de]

The Protein Kinase C Beta Pathway: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Protein Kinase C beta (PKCβ) signaling pathway. PKCβ, a key enzyme in cellular signal transduction, plays a pivotal role in a multitude of physiological and pathological processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation has been implicated in various diseases, most notably diabetes and cancer, making it a significant target for therapeutic intervention. This document details the activation, downstream signaling, and methodologies for studying this critical pathway.

The Core Pathway: Activation and Isoforms

Protein Kinase C (PKC) is a family of serine/threonine kinases. The beta isoform (PKCβ) belongs to the conventional PKC (cPKC) subfamily, characterized by its dependence on calcium ions (Ca²⁺) and diacylglycerol (DAG) for activation. The PRKCB gene encodes two splice variants, PKCβI and PKCβII, which differ in their C-terminal regions and exhibit distinct cellular localizations and functions.

The canonical activation of PKCβ is initiated by the stimulation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG. IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum into the cytosol. The concerted action of elevated intracellular Ca²⁺ and the presence of DAG at the plasma membrane recruits PKCβ from the cytosol to the membrane, where it undergoes a conformational change, leading to its activation.

Downstream Signaling and Cellular Functions

Activated PKCβ phosphorylates a wide array of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades. These cascades regulate diverse cellular processes.

Key Substrates and Downstream Effects

-

Myristoylated Alanine-Rich C Kinase Substrate (MARCKS): A prominent PKC substrate involved in regulating cytoskeletal organization and cell motility. Phosphorylation of MARCKS by PKCβ causes its translocation from the plasma membrane to the cytosol, leading to changes in actin cross-linking. Co-expression of MARCKS with PKCβI or PKCβII can lead to a 4.6-fold and 2.7-fold increase in MARCKS phosphorylation, respectively[1].

-

Cell Polarity and Gene Expression: PKCβ plays a crucial role in maintaining neuroepithelial polarity. Its activation can disrupt this polarity, a function counteracted by the non-phosphorylatable form of MARCKS[2]. Furthermore, PKCβ is involved in the regulation of gene expression, with studies showing its role in the transcriptional control of various genes.[3][4][5][6][7]

-

B-cell Receptor (BCR) Signaling: PKCβ is a critical component of the BCR signaling complex, where it is involved in the activation of NF-κB, a key transcription factor for B-cell activation, proliferation, and survival.

-

Insulin Signaling: PKCβ has a complex role in insulin signaling. It can negatively modulate insulin-stimulated glucose transport in adipocytes.

-

Apoptosis: The role of PKCβ in apoptosis is context-dependent, with reports suggesting both pro- and anti-apoptotic functions.

Data Presentation: Quantitative Analysis of PKCβ Inhibition

The development of selective PKCβ inhibitors has been a major focus of drug discovery efforts. The following tables summarize key quantitative data for two prominent PKCβ inhibitors, Ruboxistaurin and Enzastaurin.

| Inhibitor | Target | IC₅₀ (nM) | Selectivity | Reference |

| Ruboxistaurin (LY333531) | PKCβI | 4.7 | >60-fold vs. PKCα, γ, δ, ε; No effect on PKCζ | [8][9] |

| PKCβII | 5.9 | [8][9] | ||

| Enzastaurin (LY317615) | PKCβ | 6 | 6- to 20-fold vs. PKCα, γ, ε | [10][11][12][13] |

Table 1: In Vitro Inhibitory Activity of PKCβ Inhibitors. This table presents the half-maximal inhibitory concentrations (IC₅₀) of Ruboxistaurin and Enzastaurin against PKCβ isoforms and their selectivity over other PKC isoforms.

| Inhibitor | Cell Line | Effect | IC₅₀ (µM) | Reference |

| Enzastaurin | Multiple Myeloma (MM.1S, MM.1R, RPMI 8226, etc.) | Growth Inhibition | 0.6 - 1.6 | [10] |

| Waldenström Macroglobulinemia (BCWM.1) | Proliferation Inhibition | 5 - 7.5 | [14] |

Table 2: Cellular Activity of Enzastaurin. This table summarizes the IC₅₀ values for the anti-proliferative effects of Enzastaurin in different cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the PKCβ pathway.

In Vitro PKC Kinase Assay (Non-Radioactive)

This protocol is adapted from commercially available ELISA-based kits for measuring PKC activity.

Materials:

-

PKC substrate-coated microplate

-

Purified active PKCβ enzyme or cell lysate containing PKCβ

-

Kinase Assay Dilution Buffer

-

ATP solution

-

Phospho-specific substrate antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash Buffer (e.g., TBST)

-

Microplate reader

Procedure:

-

Preparation: Bring all reagents to room temperature. Prepare cell lysates in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

Plate Preparation: If using a pre-coated plate, wash the wells with Wash Buffer.

-

Kinase Reaction:

-

Add 30 µL of purified active PKCβ or cell lysate to the wells. Include a negative control (buffer only) and a positive control (known active PKC).

-

To test inhibitors, pre-incubate the enzyme/lysate with the inhibitor for a specified time before adding ATP.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Detection:

-

Stop the reaction by washing the wells three times with Wash Buffer.

-

Add 40 µL of the phospho-specific substrate antibody to each well and incubate for 60 minutes at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Add 40 µL of the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes, or until color develops.

-

Stop the reaction by adding 100 µL of Stop Solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the PKC activity.

Western Blotting for Phosphorylated PKCβ Substrates

Materials:

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against the phosphorylated substrate

-

Primary antibody against the total substrate protein

-

HRP-conjugated secondary antibody

-

ECL detection reagents

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells in ice-cold lysis buffer. Determine protein concentration. Mix lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Detection: Apply ECL detection reagents and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against the total substrate protein to normalize for protein loading.

Immunoprecipitation of PKCβ and Interacting Proteins

Materials:

-

Cell lysis buffer

-

Primary antibody against PKCβ or a protein of interest

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation:

-

Add the primary antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding elution buffer or by boiling in Laemmli sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against PKCβ and potential interacting partners.

Conclusion

The Protein Kinase C beta pathway is a central signaling axis with profound implications for cellular function and disease. A thorough understanding of its activation, downstream targets, and the development of specific inhibitors are crucial for advancing our knowledge and developing novel therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the complexities of PKCβ signaling. Future research, particularly in the area of quantitative proteomics and substrate kinetics, will undoubtedly provide deeper insights into the isoform-specific roles of PKCβ and pave the way for more targeted and effective therapies.

References

- 1. MARCKS phosphorylation by individual protein kinase C isozymes in insect Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MARCKS phosphorylation by PKC strongly impairs cell polarity in the chick neural plate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Regulation of Gene Expression by Protein Kinase C Isozymes as Determined by Genome-wide Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective regulation of expression of protein kinase C beta isoenzymes occurs via alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Positive and negative regulation of the transcription of the human protein kinase C beta gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein kinase C control of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of protein kinase CbetaII (PKCbetaII) gene expression in chronic lymphocytic leukaemia (CLL) cells - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. ashpublications.org [ashpublications.org]

The Discovery and Chemical Synthesis of Ruboxistaurin (LY333531): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruboxistaurin (LY333531), a macrocyclic bisindolylmaleimide, is a potent and selective inhibitor of Protein Kinase C beta (PKCβ).[1] Developed by Eli Lilly and Company, it has been extensively investigated for its therapeutic potential in managing the microvascular complications of diabetes, particularly diabetic retinopathy and diabetic peripheral neuropathy.[1][2] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to ruboxistaurin.

Discovery and Development

Ruboxistaurin emerged from a class of N-(azacycloalkyl) bisindolylmaleimides, which are acyclic derivatives of staurosporine.[3] The development of ruboxistaurin was driven by the understanding that hyperglycemia, a hallmark of diabetes, leads to the activation of the diacylglycerol (DAG)-PKC pathway.[4][5] This activation, particularly of the PKCβ isoform, is implicated in the pathogenesis of diabetic microvascular complications through various mechanisms, including altered blood flow, increased vascular permeability, and inflammation.[5][6] Ruboxistaurin was designed to selectively inhibit PKCβI and PKCβII, thereby mitigating these pathological processes.[7]

Chemical Synthesis

The chemical synthesis of ruboxistaurin, (9S)-9-[(dimethylamino)methyl]-6,7,10,11-tetrahydro-9H,18H-5,21:12,17-dimethenodibenzo[e,k]pyrrolo[3,4-h][1][8][9]oxadiazacyclohexadecine-18,20(19H)-dione, has been approached through various strategies, primarily focusing on the efficient construction of the macrocyclic bisindolylmaleimide core.

One optimized synthesis involves an intramolecular cyclization strategy. This approach focuses on the formation of the macrocycle and the maleimide in a single step. The key reaction involves the sodium indolate of a precursor with methyl indole-3-glyoxylate.[1][8] This method was found to be more efficient and circumvented the issue of dimerization that was observed in other intramolecular cyclization approaches.[1][8]

A detailed synthetic scheme is presented below:

Experimental Protocol: Synthesis of Ruboxistaurin Mesylate

The synthesis of this compound involves the reaction of the ruboxistaurin free base with methanesulfonic acid. A detailed protocol, as described by Bergman et al. (2018), is as follows:

-

Preparation of the Free Base: The synthesis of the ruboxistaurin free base is achieved through a multi-step process culminating in an intramolecular macrocyclization.

-

Salt Formation: To a solution of ruboxistaurin free base in a suitable solvent (e.g., acetone), one equivalent of methanesulfonic acid is added.

-

Crystallization: The resulting solution is stirred, and the mesylate salt is allowed to crystallize. The product is then collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Characterization: The final product is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Mechanism of Action and Signaling Pathway

Ruboxistaurin is a selective, ATP-competitive inhibitor of PKCβ.[10] In diabetic conditions, elevated glucose levels lead to an increase in the de novo synthesis of diacylglycerol (DAG), a key activator of PKC.[4][5] The subsequent activation of PKCβ triggers a cascade of downstream signaling events that contribute to microvascular damage.

The signaling pathway initiated by hyperglycemia and the point of intervention by ruboxistaurin are depicted below:

Quantitative Data

The inhibitory activity and selectivity of ruboxistaurin against various PKC isoforms have been quantified through in vitro kinase assays.

| PKC Isoform | IC50 (nM) |

| PKCβI | 4.7[7] |

| PKCβII | 5.9[7] |

| PKCα | 360[10] |

| PKCγ | 300[10] |

| PKCδ | 250[10] |

| PKCε | >100,000[11] |

| PKCζ | >100,000[10] |

| PKCη | 52[10] |

Key Experimental Protocols

In Vitro PKCβ Inhibition Assay (Radiometric)

This assay measures the ability of ruboxistaurin to inhibit the phosphorylation of a substrate by PKCβ using a radiolabeled ATP.

Materials:

-

Recombinant human PKCβ enzyme

-

PKC substrate peptide (e.g., neurogranin or a synthetic peptide)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 0.02 mg/mL diacylglycerol)

-

Ruboxistaurin at various concentrations

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PKCβ enzyme, and substrate peptide.

-

Add varying concentrations of ruboxistaurin or vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percent inhibition for each ruboxistaurin concentration and determine the IC50 value.

Clinical Trial Protocol: PKC-DRS2 Study

The Protein Kinase C-Diabetic Retinopathy Study 2 (PKC-DRS2) was a pivotal Phase 3 clinical trial evaluating the efficacy and safety of ruboxistaurin in patients with diabetic retinopathy.

Study Design:

-

Type: Multicenter, randomized, double-masked, placebo-controlled.[12]

-

Patient Population: 685 patients with moderately severe to very severe nonproliferative diabetic retinopathy.[12]

-

Intervention: Oral ruboxistaurin (32 mg/day) or placebo.[12]

-

Duration: 36 months.[12]

-

Primary Endpoint: Sustained moderate visual loss, defined as a loss of ≥15 letters on the Early Treatment Diabetic Retinopathy Study (ETDRS) chart that was sustained for at least 6 months.[12]

Key Methodologies:

-

Visual Acuity Assessment: Best-corrected visual acuity was measured at baseline and at regular intervals using the ETDRS protocol.[13]

-

Diabetic Retinopathy Severity Assessment: Stereoscopic fundus photographs were taken at baseline and annually to assess the progression of diabetic retinopathy according to the ETDRS scale.

-

Macular Edema Assessment: The presence and severity of diabetic macular edema were evaluated through clinical examination and stereoscopic fundus photography.[8]

Conclusion

Ruboxistaurin represents a targeted therapeutic approach for the management of diabetic microvascular complications, born from a deep understanding of the underlying pathophysiology. Its selective inhibition of PKCβ offers a promising strategy to counteract the detrimental effects of hyperglycemia on the vasculature. The chemical synthesis of this complex macrocyclic molecule has been optimized to enable its production for extensive preclinical and clinical evaluation. The data from in vitro studies and large-scale clinical trials provide a comprehensive profile of its efficacy and safety. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, offering insights into the journey of ruboxistaurin from a chemical entity to a potential therapeutic agent.

References

- 1. Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase C alpha promotes angiogenic activity of human endothelial cells via induction of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Mechanism of Action of PKC Inhibitors [medscape.com]

- 5. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of PKC beta by oral administration of ruboxistaurin is well tolerated and ameliorates diabetes-induced retinal hemodynamic abnormalities in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein kinase C beta II upregulates intercellular adhesion molecule-1 via mitochondrial activation in cultured endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Effect of ruboxistaurin (RBX) On visual acuity decline over a 6-year period with cessation and reinstitution of therapy: results of an open-label extension of the Protein Kinase C Diabetic Retinopathy Study 2 (PKC-DRS2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Ruboxistaurin Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruboxistaurin mesylate (LY333531) is a potent and selective inhibitor of the β isoform of protein kinase C (PKCβ).[1] Overactivation of PKC, particularly the β isoform, is strongly implicated in the pathogenesis of diabetic microvascular complications.[2] Hyperglycemia leads to an increase in the intracellular signaling molecule diacylglycerol (DAG), a key activator of PKCβ.[3][4] This sustained activation triggers a cascade of downstream signaling events that contribute to endothelial dysfunction, increased vascular permeability, neovascularization, and inflammation, which are hallmarks of diabetic retinopathy, nephropathy, and neuropathy.[2][5] This technical guide provides an in-depth overview of the preclinical pharmacology of ruboxistaurin, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Mechanism of Action

Ruboxistaurin is a macrocyclic bisindolylmaleimide that acts as an ATP-competitive inhibitor of PKCβ.[6] It exhibits high selectivity for the PKCβI and PKCβII isoforms.[6][7] By binding to the ATP-binding site of the enzyme's catalytic domain, ruboxistaurin prevents the phosphorylation of downstream substrates, thereby attenuating the pathological signaling cascades initiated by PKCβ activation.[5]

Signaling Pathway of PKCβ Activation and Ruboxistaurin Inhibition

Caption: Hyperglycemia-induced DAG synthesis activates PKCβ, leading to vascular complications.

Quantitative In Vitro Data

The inhibitory activity and selectivity of ruboxistaurin against various protein kinase C isoforms have been characterized through in vitro assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Reference |

| PKCβI | 4.7 | [1][6][7] |

| PKCβII | 5.9 | [6][7] |

| PKCα | 360 | [7] |

| PKCγ | 300 | [7] |

| PKCδ | 250 | [7] |

| PKCη | 52 | [7] |

| PKCζ | >100,000 | [7] |

| Table 1: IC50 Values of Ruboxistaurin for PKC Isoforms. This table shows the half-maximal inhibitory concentration (IC50) of ruboxistaurin for various PKC isoforms, demonstrating its high selectivity for PKCβI and PKCβII. |

| Parameter | Value (nM) | Reference |

| Ki for PKCβ | 2 | [7] |

| Table 2: Ki Value of Ruboxistaurin. This table indicates the inhibition constant (Ki) of ruboxistaurin for PKCβ, reflecting its high binding affinity. |

Preclinical Efficacy in Animal Models

Ruboxistaurin has demonstrated efficacy in various animal models of diabetic microvascular complications.

Diabetic Retinopathy

In preclinical studies using streptozotocin (STZ)-induced diabetic rats, ruboxistaurin has been shown to ameliorate several pathological features of diabetic retinopathy. Oral administration of ruboxistaurin improved retinal circulation in a dose-responsive manner.[5] Furthermore, it significantly reduced the number of leukocytes trapped in the retinal microcirculation.[5] In a pig model of preretinal neovascularization, ruboxistaurin prevented intraocular neovascularization.[5]

In a mouse model of oxygen-induced retinopathy (OIR), a model for proliferative retinopathy, subcutaneous administration of ruboxistaurin significantly reduced pathological vascular changes without affecting the normal revascularization of the capillary-free area.[8] This anti-angiogenic effect is attributed, in part, to the suppression of VEGF-induced phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt.[8]

Experimental Workflow for Oxygen-Induced Retinopathy (OIR) Model

Caption: Workflow for the oxygen-induced retinopathy (OIR) mouse model.

Diabetic Nephropathy

In STZ-induced diabetic rat models, oral administration of ruboxistaurin (10 mg/kg) for 6 weeks significantly attenuated the increase in serum creatinine, the kidney-to-body weight ratio, and urinary albumin excretion.[8] Histological analysis revealed that ruboxistaurin treatment reduced glomerulosclerosis and tubulointerstitial fibrosis.[9] Mechanistically, the renoprotective effects of ruboxistaurin are associated with the downregulation of the TGF-β1/Smad signaling pathway.[10]

Diabetic Neuropathy

Preclinical studies in STZ-induced diabetic rats have shown that ruboxistaurin can ameliorate nerve dysfunction.[11] The proposed mechanism involves the improvement of neurovascular blood flow, which is compromised in diabetes due to PKCβ-mediated vasoconstriction and capillary permeability.[5][11]

Experimental Protocols

PKCβ Inhibition Assay (In Vitro)

A detailed protocol for determining the in vitro inhibitory activity of ruboxistaurin against PKCβ is not publicly available in the provided search results. However, a general approach for such an assay would involve the following steps:

-

Enzyme and Substrate Preparation: Recombinant human PKCβI and PKCβII enzymes are used. A specific peptide substrate for PKCβ is also prepared.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing ATP (often radiolabeled, e.g., [γ-³²P]ATP), the peptide substrate, and the purified PKCβ enzyme.

-

Inhibitor Addition: Various concentrations of ruboxistaurin are added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each ruboxistaurin concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Streptozotocin (STZ)-Induced Diabetic Rat Model

This is a widely used model to induce type 1 diabetes in rodents.

-

Induction of Diabetes: Adult male rats (e.g., Sprague-Dawley or Wistar) receive a single intraperitoneal injection of STZ (e.g., 55-65 mg/kg) dissolved in a citrate buffer. Control animals receive the buffer alone.

-

Confirmation of Diabetes: Blood glucose levels are monitored, and rats with sustained hyperglycemia (e.g., >250 mg/dL) are considered diabetic.

-

Treatment: Diabetic rats are then treated with ruboxistaurin (e.g., 10 mg/kg, orally) or vehicle daily for a specified duration (e.g., 6-8 weeks).

-

Endpoint Analysis:

-

Diabetic Retinopathy: Retinal blood flow can be measured using techniques like hydrogen clearance polarography or laser Doppler flowmetry.[12] Retinal vascular permeability can be assessed using the Evans blue dye leakage method.

-

Diabetic Nephropathy: 24-hour urine is collected to measure albumin excretion. At the end of the study, kidneys are harvested for histological analysis (e.g., periodic acid-Schiff staining for glomerulosclerosis) and molecular analysis (e.g., Western blot for TGF-β1 and Smad proteins).[10]

-

Miles Assay for Vascular Permeability

The Miles assay is a common in vivo method to quantify vascular permeability.

-

Dye Injection: Anesthetized mice receive an intravenous injection of Evans blue dye, which binds to serum albumin.

-

Intradermal Injections: Permeability-inducing agents (e.g., VEGF or histamine) and a vehicle control are injected intradermally at different sites on the shaved back of the animal.

-

Dye Extravasation: The permeability-inducing agents cause localized leakage of the Evans blue-albumin complex from the blood vessels into the surrounding tissue.

-

Quantification: After a specific time, the animals are euthanized, and the skin at the injection sites is excised. The Evans blue dye is extracted from the tissue (e.g., using formamide) and quantified spectrophotometrically. The amount of dye leakage is proportional to the increase in vascular permeability.

Signaling Pathways Modulated by Ruboxistaurin

Ruboxistaurin's therapeutic effects are mediated through the modulation of key signaling pathways downstream of PKCβ.

Downstream Effects of PKCβ Inhibition

Caption: Ruboxistaurin inhibits PKCβ, impacting VEGF and TGF-β signaling pathways.

Conclusion

The preclinical pharmacology of this compound demonstrates its potent and selective inhibition of PKCβ, a key enzyme in the pathogenesis of diabetic microvascular complications. In vitro data confirms its high affinity and selectivity for the β isoforms of PKC. Preclinical studies in various animal models of diabetic retinopathy, nephropathy, and neuropathy have shown that ruboxistaurin can ameliorate key pathological features by modulating downstream signaling pathways involved in angiogenesis, vascular permeability, and fibrosis. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for diabetic complications. Further investigation into the intricate molecular mechanisms and long-term efficacy of PKCβ inhibition continues to be an important area of research.

References

- 1. Diabetic Retinopathy and VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 3. tvst.arvojournals.org [tvst.arvojournals.org]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. mdpi.com [mdpi.com]

- 7. siue.edu [siue.edu]

- 8. In vivo metabolism of [14C]ruboxistaurin in dogs, mice, and rats following oral administration and the structure determination of its metabolites by liquid chromatography/mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Ruboxistaurin attenuates diabetic nephropathy via modulation of TGF-β1/Smad and GRAP pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ruboxistaurin for the Treatment of Diabetic Peripheral Neuropathy: A Systematic Review of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide to Ruboxistaurin: Molecular Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruboxistaurin (mesylate salt, proposed brand name Arxxant™) is a synthetic, macrocyclic bisindolylmaleimide that has been extensively investigated for its therapeutic potential in managing the microvascular complications of diabetes mellitus, particularly diabetic retinopathy.[1][2] As a potent and selective inhibitor of the protein kinase C beta (PKCβ) isoform, ruboxistaurin targets a key enzyme implicated in the pathogenesis of vascular damage induced by hyperglycemia.[2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental findings related to ruboxistaurin.

Molecular Structure and Physicochemical Properties

Ruboxistaurin belongs to the bisindolylmaleimide class of compounds.[2] Its chemical formula is C28H28N4O3, with a molar mass of 468.55 g/mol .[4][5] The structure of ruboxistaurin is presented below.

Table 1: Physicochemical Properties of Ruboxistaurin

| Property | Value | Source |

| Molecular Formula | C28H28N4O3 | [4][5] |

| Molar Mass | 468.55 g/mol | [4][5] |

| IUPAC Name | (9S)-9-[(Dimethylamino)methyl]-6,7,10,11-tetrahydro-9H,18H-5,21:12,17-di(metheno)dibenzo[e,k]pyrrolo[3,4-h][6][7][8]oxadiazacyclohexadecine-18,20-dione | [4] |

| CAS Number | 169939-94-0 | [4] |

| Appearance | Brown to reddish-brown solid | [5] |

| Solubility | DMSO: 50 mg/mL (106.71 mM) | [3] |

| Water Solubility (Predicted) | 0.0475 mg/mL | [9] |

| logP (Predicted) | 2.98 - 3.66 | [9] |

| pKa (Strongest Acidic) | 9.76 | [9] |

| pKa (Strongest Basic) | 8.75 | [9] |

Pharmacokinetic Properties

Ruboxistaurin is orally bioavailable and is metabolized primarily via the cytochrome P450 3A4 (CYP3A4) enzyme system.[10] Its major metabolite, N-desmethyl ruboxistaurin, is equipotent to the parent compound.[10]

Table 2: Pharmacokinetic Parameters of Ruboxistaurin in Humans

| Parameter | Value | Source |

| Absorption | Orally bioavailable | [2] |

| Metabolism | Primarily by CYP3A4 to an active metabolite (N-desmethyl ruboxistaurin) | [10] |

| Elimination | Primarily in feces (~83%), with a minor renal pathway (~4%) | [10] |

| Recovery of Radioactive Dose | ~87% | [10] |

Mechanism of Action and Signaling Pathways

Hyperglycemia, a hallmark of diabetes, leads to an increase in the intracellular synthesis of diacylglycerol (DAG), a key activator of PKC.[11] The subsequent overactivation of PKC, particularly the β isoform, is a pivotal event in the cascade leading to diabetic microvascular complications.

Activated PKCβ contributes to:

-

Increased vascular permeability

-

Alterations in blood flow

-

Endothelial cell dysfunction

-

Capillary occlusion

-

Pathological angiogenesis

Ruboxistaurin is a selective inhibitor of PKCβI and PKCβII isoforms.[3] By competitively and reversibly inhibiting ATP binding to the catalytic domain of PKCβ, ruboxistaurin prevents the phosphorylation of downstream target proteins, thereby mitigating the detrimental effects of hyperglycemia on the vasculature.

One of the critical downstream pathways affected by PKCβ activation in diabetic retinopathy is the vascular endothelial growth factor (VEGF) signaling cascade.[1][12] VEGF is a potent promoter of angiogenesis and increased vascular permeability, both of which are central to the pathology of diabetic retinopathy.[1][12]

Figure 1: Simplified signaling pathway illustrating the role of PKCβ in diabetic retinopathy and the inhibitory action of ruboxistaurin.

In Vitro and In Vivo Efficacy

Ruboxistaurin has demonstrated efficacy in various preclinical models. It inhibits the proliferation and migration of human umbilical vein endothelial cells (HUVECs) induced by VEGF.[13] Furthermore, ruboxistaurin has been shown to suppress the VEGF-induced phosphorylation of downstream signaling molecules such as ERK1/2 and Akt.[13] In animal models of oxygen-induced retinopathy, ruboxistaurin significantly reduced pathological neovascularization.[13]

Table 3: In Vitro Inhibitory Activity of Ruboxistaurin against PKC Isoforms

| PKC Isoform | IC50 (nM) |

| PKCβI | 4.7 |

| PKCβII | 5.9 |

| PKCα | 360 |

| PKCγ | 300 |

| PKCδ | 250 |

| PKCη | 52 |

| PKCζ | >100,000 |

| Source:[3] |

Experimental Protocols

In Vitro PKCβ Inhibition Assay (Illustrative Workflow)

The inhibitory activity of ruboxistaurin on PKCβ is typically assessed using a kinase assay. The following is a generalized workflow for such an experiment.

Figure 2: A generalized workflow for determining the in vitro inhibitory activity of ruboxistaurin against PKCβ.

Clinical Trial Methodologies

Ruboxistaurin has been evaluated in several large-scale, multicenter, randomized, double-masked, placebo-controlled clinical trials for diabetic retinopathy. The general methodology of these trials is outlined below.

Key Clinical Trials:

-

PKC-DRS (Protein Kinase C-Diabetic Retinopathy Study): This study evaluated the effect of different doses of ruboxistaurin (8, 16, or 32 mg/day) on the progression of diabetic retinopathy over 36-46 months.[8][14]

-

PKC-DRS2 (Protein Kinase C-Diabetic Retinopathy Study 2): This trial assessed the efficacy of 32 mg/day of ruboxistaurin in reducing the risk of sustained moderate vision loss in patients with moderately severe to very severe nonproliferative diabetic retinopathy.[14][15]

-

PKC-DMES (Protein Kinase C-Diabetic Macular Edema Study): This study investigated the safety and efficacy of ruboxistaurin (4, 16, or 32 mg/day) in patients with diabetic macular edema over 30 months.[16]

General Clinical Trial Protocol:

-

Patient Population: Patients with type 1 or type 2 diabetes and specific levels of diabetic retinopathy severity as defined by the Early Treatment Diabetic Retinopathy Study (ETDRS) criteria.[8][15][16]

-

Intervention: Oral administration of ruboxistaurin at specified daily doses or a matching placebo.[11][15][16]

-

Primary Outcome Measures:

-

Assessments: Regular ophthalmologic examinations, including visual acuity testing, fundus photography, and assessment of macular edema.[11][15]

Table 4: Summary of Key Ruboxistaurin Clinical Trials in Diabetic Retinopathy

| Trial | Patient Population | Intervention | Duration | Primary Outcome | Key Findings |

| PKC-DRS | Moderately severe to very severe nonproliferative diabetic retinopathy | Ruboxistaurin (8, 16, or 32 mg/day) vs. Placebo | 36-46 months | Progression of diabetic retinopathy | No significant effect on retinopathy progression, but a trend towards reduced visual loss at 32 mg/day.[8][14] |

| PKC-DRS2 | Moderately severe to very severe nonproliferative diabetic retinopathy | Ruboxistaurin (32 mg/day) vs. Placebo | 36 months | Sustained moderate visual loss | 40% risk reduction in sustained moderate visual loss with ruboxistaurin.[14][15] |

| PKC-DMES | Diabetic macular edema | Ruboxistaurin (4, 16, or 32 mg/day) vs. Placebo | 30 months | Progression to sight-threatening DME or application of focal/grid photocoagulation | Did not meet the primary endpoint, but suggested a delay in the progression of DME to a sight-threatening stage.[16] |

Conclusion

Ruboxistaurin is a well-characterized, selective inhibitor of PKCβ with a clear mechanism of action targeting a key pathway in the pathogenesis of diabetic microvascular complications. Extensive preclinical and clinical research has demonstrated its potential to mitigate the vascular damage associated with chronic hyperglycemia, particularly in the context of diabetic retinopathy. While it has not yet received regulatory approval for clinical use, the comprehensive data gathered on its molecular properties, pharmacokinetics, and biological effects provide a solid foundation for its use as a research tool and for the future development of PKC inhibitors for diabetic complications. This technical guide serves as a valuable resource for scientists and researchers in the fields of drug discovery, ophthalmology, and diabetes research.

References

- 1. Diabetic Retinopathy and VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ruboxistaurin: LY 333531 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Ruboxistaurin | C28H28N4O3 | CID 153999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. RUBOXISTAURIN MESYLATE | 169939-94-0 [chemicalbook.com]

- 6. VEGF in Diabetic Retinopathy and Age-Related Macular Degeneration [mdpi.com]

- 7. Diabetic Retinopathy and VEGF [openophthalmologyjournal.com]

- 8. Ruboxistaurin on Visual Loss and Diabetic Retinopathy [medscape.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Disposition of [14C]ruboxistaurin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. VEGF promotes diabetic retinopathy by upregulating the PKC/ET/NF-κB/ICAM-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ruboxistaurin, a PKCbeta inhibitor, inhibits retinal neovascularization via suppression of phosphorylation of ERK1/2 and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Effect of ruboxistaurin on visual loss in patients with diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of ruboxistaurin in patients with diabetic macular edema: thirty-month results of the randomized PKC-DMES clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Ruboxistaurin: A Selective Inhibitor of Protein Kinase C Beta I and II for Diabetic Microvascular Complications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ruboxistaurin (LY333531) is a potent and selective inhibitor of protein kinase C (PKC) beta isoforms, specifically PKCβI and PKCβII.[1] Overactivation of the PKC pathway, particularly the beta isoforms, is a critical mechanism implicated in the pathogenesis of diabetic microvascular complications, including retinopathy, nephropathy, and neuropathy.[2][3] Persistent hyperglycemia leads to an increase in diacylglycerol (DAG), a key activator of conventional PKC isoforms like PKCβ.[4] This sustained activation triggers a cascade of downstream signaling events that contribute to endothelial dysfunction, increased vascular permeability, inflammation, and neovascularization, which are hallmarks of diabetic microvascular damage.[2][4] This technical guide provides a comprehensive overview of ruboxistaurin, its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action

Ruboxistaurin is a macrocyclic bisindolylmaleimide that acts as an ATP-competitive inhibitor of PKCβI and PKCβII.[1] By binding to the ATP-binding site in the catalytic domain of these isoforms, ruboxistaurin prevents the phosphorylation of downstream substrates, thereby mitigating the pathological consequences of their overactivation in a hyperglycemic environment. Its high selectivity for the PKC beta isoforms minimizes off-target effects, a desirable characteristic for therapeutic agents.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Ruboxistaurin Against PKC Isoforms

| PKC Isoform | IC50 (nM) |

| PKCβI | 4.7[1] |

| PKCβII | 5.9[1] |

Table 2: Summary of Key Clinical Trials of Ruboxistaurin in Diabetic Retinopathy

| Trial | Phase | Indication | N | Treatment | Duration | Key Efficacy Outcomes | Key Safety Outcomes |

| PKC-DRS | III | Moderately severe to very severe nonproliferative diabetic retinopathy (NPDR) | 252 | Ruboxistaurin (8, 16, or 32 mg/day) vs. Placebo | 36-46 months | 32 mg/day ruboxistaurin was associated with a delayed occurrence of moderate visual loss (MVL) (P = 0.038).[5] Reduced risk of MVL in multivariable analysis (hazard ratio 0.37, P = 0.012).[5] No significant effect on the progression of diabetic retinopathy.[5] | Well tolerated with no significant adverse effects.[5] |

| PKC-DRS2 | III | Moderately severe to very severe NPDR | 685 | Ruboxistaurin (32 mg/day) vs. Placebo | 36 months | Reduced the occurrence of sustained moderate visual loss (≥15-letter loss) by 40% (5.5% vs. 9.1%, P = 0.034).[6] Mean baseline-to-endpoint change in visual acuity was -0.8 letters for ruboxistaurin vs. -2.6 letters for placebo (P = 0.012).[6] | Not detailed in the provided search results. |

| PKC-DMES | III | Diabetic Macular Edema (DME) | 686 | Ruboxistaurin (4, 16, or 32 mg/day) vs. Placebo | 30 months | Did not significantly delay the progression to the primary outcome (sight-threatening DME or focal/grid photocoagulation).[7] A secondary analysis showed that 32 mg/day reduced progression to sight-threatening DME alone (hazard ratio 0.66, P = 0.02).[7] | Well tolerated.[7] |

Table 3: Summary of a Key Clinical Trial of Ruboxistaurin in Diabetic Peripheral Neuropathy

| Trial | Phase | N | Treatment | Duration | Key Efficacy Outcomes | Key Safety Outcomes |

| Multinational, Randomized, Double-Blind, Placebo-Controlled Trial | II | 205 | Ruboxistaurin (32 mg/day or 64 mg/day) vs. Placebo | 1 year | No treatment differences were observed for the primary endpoint (change in vibration detection threshold).[8] In patients with significant baseline symptoms, the 64 mg/day dose showed a reduction in the Neuropathy Total Symptom Score-6 (NTSS-6) at 12 months (P = 0.015 vs. placebo).[8] | Not detailed in the provided search results. |

Mandatory Visualization

Caption: PKC beta signaling pathway in diabetic complications.

Caption: Mechanism of action of ruboxistaurin.

Caption: Experimental workflow for assessing retinal vascular permeability.

Experimental Protocols

PKC Kinase Activity Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of ruboxistaurin on PKCβ isoforms.

Materials:

-

Recombinant human PKCβI or PKCβII enzyme

-

PKC substrate (e.g., neurogranin, myelin basic protein, or a synthetic peptide)

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphatidylserine and diacylglycerol vesicles

-

Ruboxistaurin at various concentrations

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the kinase reaction mixture by combining the kinase buffer, PKC substrate, and lipid vesicles.

-

Add varying concentrations of ruboxistaurin or vehicle (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding the PKCβ enzyme and a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each ruboxistaurin concentration and determine the IC50 value.

Cell-Based Assays: Human Umbilical Vein Endothelial Cells (HUVECs)

Cell Culture:

-

Culture HUVECs in endothelial cell growth medium supplemented with growth factors and fetal bovine serum.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

Proliferation Assay (MTT Assay):

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 24 hours.

-

Treat the cells with various concentrations of ruboxistaurin in the presence or absence of a pro-proliferative stimulus (e.g., VEGF) for a specified period (e.g., 24-72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is proportional to the absorbance.

Migration Assay (Wound Healing Assay):

-

Grow HUVECs to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells to remove debris.

-

Treat the cells with various concentrations of ruboxistaurin in the presence of a migratory stimulus (e.g., VEGF).

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).

-

Measure the area of the wound at each time point and calculate the percentage of wound closure.

In Vivo Model: Streptozotocin-Induced Diabetic Retinopathy in Rodents

Induction of Diabetes:

-

Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer to adult rodents (rats or mice).

-

Monitor blood glucose levels regularly. Animals with blood glucose levels consistently above a predetermined threshold (e.g., 250-300 mg/dL) are considered diabetic.

Ruboxistaurin Treatment:

-

Begin daily oral administration of ruboxistaurin or vehicle to diabetic animals.

Assessment of Retinal Vascular Permeability (Evans Blue Assay):

-

After a specified duration of diabetes and treatment, anesthetize the animals.

-

Inject Evans blue dye intravenously. The dye binds to serum albumin.

-

Allow the dye to circulate for a defined period (e.g., 2 hours).

-

Perfuse the animals with a saline solution to remove the dye from the circulation.

-

Enucleate the eyes and dissect the retinas.

-

Extract the Evans blue dye from the retinas using a solvent like formamide.

-

Quantify the amount of extravasated dye by measuring the absorbance of the formamide extract at approximately 620 nm using a spectrophotometer.

-

Normalize the dye concentration to the retinal weight.

Conclusion

Ruboxistaurin has demonstrated significant potential as a selective inhibitor of PKCβI and PKCβII for the management of diabetic microvascular complications, particularly diabetic retinopathy. Its targeted mechanism of action and favorable safety profile in clinical trials make it a subject of continued interest in the field. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic utility of ruboxistaurin and other PKC inhibitors in the context of diabetes and related vascular pathologies. While clinical trials have shown some promising results, particularly in reducing vision loss, further research is warranted to fully establish its role in clinical practice.

References

- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. scispace.com [scispace.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. The effect of ruboxistaurin on visual loss in patients with moderately severe to very severe nonproliferative diabetic retinopathy: initial results of the Protein Kinase C beta Inhibitor Diabetic Retinopathy Study (PKC-DRS) multicenter randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Effect of ruboxistaurin in patients with diabetic macular edema: thirty-month results of the randomized PKC-DMES clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

early-stage research on ruboxistaurin for diabetic nephropathy

An In-Depth Technical Guide to the Early-Stage Research of Ruboxistaurin for Diabetic Nephropathy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy, a leading cause of end-stage renal disease, is a serious microvascular complication of diabetes mellitus.[1][2] Its pathogenesis is complex, involving metabolic and hemodynamic factors that incite glomerular hyperfiltration, inflammation, and fibrosis, ultimately leading to a progressive decline in renal function.[3] A key signaling pathway implicated in the development of diabetic vascular complications is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases.[4] Specifically, the β-isoform of PKC (PKC-β) is preferentially activated in vascular tissues in response to hyperglycemia.[4][5]

Ruboxistaurin (RBX), or LY333531, is a selective, orally active inhibitor of PKC-β.[1][5] Developed by Eli Lilly, it was investigated as a potential therapeutic agent to mitigate various diabetic microvascular complications, including nephropathy, retinopathy, and neuropathy, by targeting this critical pathogenic pathway.[6][7] This guide provides a detailed overview of the core preclinical and early-stage clinical research on ruboxistaurin for the treatment of diabetic nephropathy.

Core Mechanism of Action: PKC-β Inhibition

In diabetic states, chronic hyperglycemia leads to an increased de novo synthesis of diacylglycerol (DAG), a primary physiological activator of PKC.[8] This sustained activation of PKC, particularly the PKC-β isoform in renal cells, triggers a cascade of downstream events that contribute to the pathology of diabetic nephropathy. These events include:

-

Increased Vascular Permeability: PKC-β activation can lead to the phosphorylation of proteins that regulate endothelial cell junctions, increasing vascular permeability and contributing to albuminuria.[4]

-

Glomerular Hyperfiltration and Endothelial Dysfunction: The pathway is linked to altered renal hemodynamics, including the normalization of glomerular hyperfiltration.[5]

-

Expression of Profibrotic Factors: Activated PKC-β upregulates the expression of profibrotic molecules such as Transforming Growth Factor-beta 1 (TGF-β1).[9][10] This promotes the accumulation of extracellular matrix proteins like fibronectin and collagen, leading to mesangial expansion and glomerulosclerosis.[4][10]

-

Inflammatory Responses: The pathway is involved in promoting inflammatory responses within the kidney, further contributing to tissue damage.

Ruboxistaurin specifically inhibits PKC-β1 and PKC-β2 isoforms, thereby blocking these downstream pathological processes.[4] By preventing the phosphorylation of target substrates, ruboxistaurin aims to ameliorate the hyperglycemia-induced renal damage.

Preclinical Research Findings

The potential of ruboxistaurin for treating diabetic nephropathy was first established in various animal models of both type 1 and type 2 diabetes.[5] These studies demonstrated that ruboxistaurin could prevent or reverse key functional and structural abnormalities of diabetic kidney disease.[4]

Data from Key Animal Studies

Preclinical investigations consistently showed that ruboxistaurin treatment led to significant improvements in renal parameters. In streptozotocin (STZ)-induced diabetic rats, Leprdb/Leprdb mice, and renin-transgenic diabetic rats, ruboxistaurin administration resulted in normalized glomerular hyperfiltration, reduced albuminuria, and attenuated mesangial expansion.[5] Furthermore, it was shown to decrease the expression of profibrotic factors like TGF-β1 and subsequent extracellular matrix protein production.[1][10]

| Animal Model | Key Findings with Ruboxistaurin Treatment | Reference |

| Streptozotocin (STZ)-induced diabetic rat | Normalized glomerular hyperfiltration, reduced albuminuria, attenuated mesangial expansion, decreased TGF-β1 levels. | [1][5] |

| Leprdb/Leprdb mouse (Type 2 model) | Reduced albuminuria, prevented induction of profibrotic matrix proteins in glomeruli. | [1][5] |

| STZ-Ren 2 rat (hypertensive/diabetic model) | Reduced albuminuria, glomerulosclerosis, and tubulointerstitial fibrosis. | [1][5] |

Typical Preclinical Experimental Workflow

The general workflow for these animal studies involved inducing diabetes, followed by a treatment period with ruboxistaurin, and concluding with the assessment of various renal endpoints.

Early-Stage Clinical Research

Building on the promising preclinical data, the first clinical study to evaluate ruboxistaurin's effects on diabetic nephropathy in humans was a Phase II, multicenter, randomized, double-blind, placebo-controlled pilot trial.[5][11] This study was crucial in assessing the translation of the drug's effects from animal models to patients.

Phase II Pilot Study Design and Results

The study enrolled 123 individuals with type 2 diabetes and persistent albuminuria (macroalbuminuria) who were already receiving standard-of-care treatment with renin-angiotensin system (RAS) inhibitors (ACE inhibitors or ARBs).[5][11] Participants were randomized to receive either 32 mg/day of ruboxistaurin or a placebo for one year.[1][11] The primary endpoint was the change in the urinary albumin-to-creatinine ratio (ACR).[5]

The results of this pilot study were favorable.[5][12] After one year, the ruboxistaurin group showed a statistically significant reduction in albuminuria, an effect that was observed as early as one month into treatment.[5][13] Additionally, while the placebo group experienced a significant decline in estimated glomerular filtration rate (eGFR), the eGFR in the ruboxistaurin group remained stable.[5][14]

| Parameter | Ruboxistaurin Group (n≈62) | Placebo Group (n≈61) | p-value (within group) |

| Baseline ACR (mg/g) | 728 ± 424 | 800 ± 436 | - |

| Change in ACR at 1 Year | -24 ± 9% | -9 ± 11% | 0.020 (RBX) vs 0.430 (Placebo) |

| Baseline eGFR (ml/min/1.73m²) | 71 ± 26 | 69 ± 24 | - |

| Change in eGFR at 1 Year (ml/min/1.73m²) | -2.5 ± 1.9 | -4.8 ± 1.8 | 0.185 (RBX) vs 0.009 (Placebo) |

| (Data adapted from Tuttle et al., 2005)[5][11][14] |

Although the between-group differences for changes in ACR and eGFR did not reach statistical significance, the study was noted to be underpowered for these analyses.[5][13] Nevertheless, the findings suggested that ruboxistaurin could provide additional benefits to the established therapies for diabetic nephropathy.[5][11]

Clinical Trial Workflow (Phase II Pilot Study)

Detailed Experimental Protocols

Preclinical Protocol: STZ-Induced Diabetic Rat Model

This protocol is a representative summary based on methodologies used in preclinical studies of ruboxistaurin.[10][15]

-

Animal Model: Male Wistar or Sprague-Dawley rats are used.

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 55-65 mg/kg body weight, dissolved in a citrate buffer. Control animals receive an injection of the buffer vehicle alone.

-

Confirmation of Diabetes: Hyperglycemia is confirmed 48-72 hours post-injection by measuring blood glucose levels. Rats with blood glucose >250 mg/dL are considered diabetic and included in the study.

-

Treatment Protocol:

-

Endpoint Measurements:

-

Urinary Albumin Excretion: Animals are placed in metabolic cages for 24-hour urine collection at baseline and specified intervals. Albumin concentration is measured by ELISA.

-

Renal Function: Blood samples are collected to measure serum creatinine and blood urea nitrogen (BUN).

-

Histopathology: At the end of the study, kidneys are harvested. One kidney is fixed in formalin for paraffin embedding, sectioning, and staining (e.g., H&E, PAS) to assess glomerular and tubular morphology, including mesangial expansion and glomerulosclerosis.

-